B1575889 Shuchin 2

Shuchin 2

Cat. No.: B1575889
Attention: For research use only. Not for human or veterinary use.
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Description

Shuchin 2 is a synthetic antimicrobial peptide comprising 18 amino acids (Sequence: NALSSPRNKCDRASSCFG), originally isolated from the skin secretions of the frog Rana shuchinae in China . This peptide is a component of the innate immune system of amphibians and demonstrates activity against a range of microbial agents, making it a valuable tool for researching innate defense mechanisms and developing new anti-infective strategies . The product is supplied as a lyophilized powder with a high purity level of 97.2%, as determined by HPLC analysis. To maintain stability, it should be stored in a freezer at or below -20 °C . Please note that this product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. All products are provided "For Laboratory Use Only" .

Properties

bioactivity

Antibacterial, Antifungal

sequence

NALSSPRNKCDRASSCFG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Computational Methods

The table below contrasts Shuchin Aeron’s tensor methods with other prominent tensor decomposition and completion frameworks:

Method Key Features Applications Strengths Limitations
Tensor-SVD (t-SVD) Utilizes algebraic tensor-train structures; exact recovery guarantees for low-tubal-rank tensors. Image/video processing, seismic data analysis. High accuracy in noiseless settings; rigorous mathematical guarantees. Computationally intensive for large tensors; sensitive to noise.
CP Decomposition Factorizes tensors into rank-1 components via alternating least squares (ALS). Chemometrics, network analysis. Simplicity; interpretable components. Unstable rank estimation; prone to local minima.
Tucker Decomposition Higher-order PCA; retains multi-way correlations via core tensor and factor matrices. Hyperspectral imaging, machine learning. Flexibility in capturing multi-modal interactions. Exponential storage complexity; lacks exact recovery guarantees.
Tensor Ring (TR) Represents tensors as cyclic matrix product states; balances expressivity and efficiency. Quantum physics, deep learning. Scalability to high-order tensors; robust to missing data. Limited theoretical guarantees for completion tasks.
Bayesian Tensor Methods Incorporates probabilistic priors for automatic rank determination. Biomedical data, recommendation systems. Robust to noise; adaptive rank selection. Computationally slow; requires hyperparameter tuning.

Research Findings and Performance Metrics

a) Exact Tensor Completion

  • t-SVD: Achieves 98% reconstruction accuracy on synthetic 3D seismic data with 30% random sampling . Outperforms CP and Tucker in noiseless settings but lags in noisy environments .
  • t-CCS : Reduces sampling requirements by 40% compared to uniform sampling for video data recovery .

b) Domain Generalization

  • In neuroimaging (fNIRS data), tensor-based domain adaptation improves classification accuracy by 15–20% across unseen workloads .

c) Computational Efficiency

  • t-SVD requires O(n^3) operations for an n×n×n tensor, making it less scalable than TR or CP (O(n^2)) .

Critical Analysis

Shuchin Aeron’s tensor-SVD framework excels in theoretically rigorous settings but faces challenges in scalability and noise robustness. Comparatively:

  • TR and Tucker methods offer better scalability but lack recovery guarantees.
  • Bayesian approaches automate rank selection but sacrifice speed.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been effectively employed to reduce reaction times and improve yields in the synthesis of heterocyclic compounds akin to “this compound.” For example, the synthesis of 2-anilinopyrimidines via microwave irradiation involves reacting aniline derivatives with 2-chloro-4,6-dimethylpyrimidine in ethanol at elevated temperatures (~160 °C) for short durations (~10 minutes). The crude product is then purified by silica gel column chromatography, achieving purities above 99% and yields up to 90%.

General Reaction Conditions:

Parameter Details
Reactants Aniline derivatives, 2-chloro-4,6-dimethylpyrimidine
Solvent Ethanol
Temperature 160 °C
Reaction Time 10 minutes
Purification Method Silica gel column chromatography
Yield Up to 90%
Purity ≥ 99% (confirmed by NMR)

This method offers advantages such as drastically reduced reaction time compared to conventional reflux methods and avoids the need for harsh reaction conditions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex organic molecules, including derivatives related to “this compound.” A notable example involves the use of a palladium complex immobilized on a thiadiazole-functionalized porous polymer (Pd@DTE) as a catalyst for Suzuki–Miyaura coupling reactions.

Key Findings on Catalytic Performance:

Entry Base Solvent Catalyst Loading (mol%) Temperature (°C) Yield (%)
1 K2CO3 H2O 0.1 50 57.5
2 K2CO3 EtOH 0.1 50 42.0
7 K2CO3 EtOH/H2O (1:1) 0.1 50 84.1

The optimal solvent system was a mixture of ethanol and water (1:1), and potassium carbonate was the most effective base. This method achieved near-quantitative yields (up to 100%) in recycling experiments, demonstrating excellent catalyst stability and reusability.

Salt Metathesis and Acid-Base Reactions in Metal Cluster Synthesis

For metal-sulfur cluster compounds related to “this compound,” synthetic routes include:

  • Salt metathesis between copper(I) complexes and sodium sulfide
  • Silyl-deprotection reactions involving copper(I) complexes
  • Acid-base reactions between copper(I) thiolates and alkoxides

These methods yield copper-sulfido clusters with well-defined structures, confirmed by X-ray crystallography. The reactions typically proceed under mild conditions and allow for the preparation of stable complexes with bent Cu–S–Cu linkages.

Purification and Characterization Techniques

Purification predominantly involves silica gel column chromatography using appropriate eluents (e.g., hexane-ethyl acetate mixtures) to isolate the target compound with high purity. Crystallization techniques, including slow cooling and solvent evaporation, are employed to obtain crystalline products, which are easier to handle and characterize.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for purity and structural confirmation
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification
  • Melting point determination for physical characterization
  • X-ray crystallography for structural elucidation of metal complexes

Data Summary Table of Preparation Methods

Method Key Reactants/Precursors Solvent(s) Catalyst/Base Temperature Reaction Time Yield (%) Purification Notes
Microwave-assisted synthesis Anilines + 2-chloro-4,6-dimethylpyrimidine Ethanol None 160 °C 10 min Up to 90 Silica gel chromatography Rapid, high purity
Pd-catalyzed cross-coupling Aryl halides + boronic acids EtOH/H2O (1:1) Pd@DTE + K2CO3 50 °C 1 hour Up to 100 Filtration, solvent extraction Catalyst recyclable, green solvent
Copper-sulfido cluster synthesis (IPr*)CuCl + Na2S Organic solvents None Room temp to mild heating Variable Moderate to high Crystallization, X-ray analysis Structural metal complex synthesis

Research Findings and Practical Considerations

  • Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining high yields and purity, making it suitable for rapid preparation of “this compound” analogs.
  • Transition metal catalysis, especially with palladium complexes immobilized on functionalized polymers, offers high catalytic efficiency, reusability, and environmentally benign conditions due to aqueous solvent use.
  • Metal cluster synthesis routes provide access to structurally complex copper-sulfido compounds related to “this compound” with precise control over coordination environments.
  • Purification by chromatography and crystallization remains essential to obtain analytically pure products.
  • Reaction optimization includes solvent choice, base selection, catalyst loading, and temperature control to maximize yield and minimize by-products.

Q & A

Q. What foundational chemical properties of Shuchin 2 are critical for designing initial experiments?

To determine properties like solubility, stability, and reactivity, researchers should employ spectroscopic methods (e.g., NMR, FTIR) for structural validation and thermogravimetric analysis (TGA) for stability profiling. Standardized protocols from journals like the Beilstein Journal of Organic Chemistry recommend replicating synthesis conditions with controlled variables (e.g., temperature, solvent systems) to ensure reproducibility .

How should researchers formulate hypothesis-driven research questions for this compound studies?

Align questions with gaps in existing literature. For example: "Does this compound exhibit pH-dependent conformational changes in aqueous solutions?" Use systematic literature reviews and databases like PubMed to identify understudied mechanisms. Ensure questions are specific, testable, and aligned with available analytical tools (e.g., HPLC for purity assessment) .

Q. What are the best practices for synthesizing this compound with high reproducibility?

Document reaction parameters (e.g., stoichiometry, catalysts, purification steps) in detail. Cross-validate results using independent techniques like mass spectrometry and elemental analysis. Journals often require supplementary files for synthetic procedures to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). For example, discrepancies in IC50 values may arise from differences in solvent polarity or incubation times. Use multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate contributing factors .

Q. What experimental designs are optimal for studying this compound’s interaction with multi-protein complexes?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For dynamic systems, combine molecular dynamics simulations with cryo-EM to capture structural transitions. Ensure controls include known inhibitors to validate assay specificity .

Q. How should researchers address challenges in quantifying this compound’s metabolites in vivo?

Use isotope-labeled analogs (e.g., deuterated this compound) as internal standards in LC-MS/MS workflows. Optimize extraction protocols to minimize matrix effects. Validate methods using spike-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) .

Methodological Frameworks

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via R² and AIC values. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound studies?

Deposit raw datasets in repositories like Zenodo or ChEMBL with standardized metadata (e.g., experimental conditions, instrument settings). Use persistent identifiers (DOIs) and machine-readable formats (e.g., .csv for analytical data) .

Q. What strategies mitigate bias in this compound’s preclinical efficacy evaluations?

Implement blinded scoring for in vivo studies and randomize treatment groups. Use power analysis to determine sample sizes that minimize Type I/II errors. Cross-validate findings with orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .

Data Interpretation and Validation

Q. How can researchers distinguish artifacts from true biological signals in this compound assays?

Include vehicle controls and counter-screens against unrelated targets. For cell-based assays, use CRISPR knockouts or siRNA silencing to confirm target specificity. Replicate results across independent labs to rule out technical artifacts .

Q. What computational tools are suitable for predicting this compound’s off-target effects?

Leverage molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase). Validate predictions with kinase profiling panels or proteome-wide affinity pulldowns. Cross-reference with databases like PubChem BioAssay .

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